molecular formula C27H43F2N3O5 B1671424 Gemcitabine elaidate CAS No. 210829-30-4

Gemcitabine elaidate

Número de catálogo B1671424
Número CAS: 210829-30-4
Peso molecular: 527.6 g/mol
Clave InChI: HESSNRGIEVBPRB-QDDPNBLJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gemcitabine elaidate is a lipophilic prodrug form of the nucleoside analog gemcitabine . It contains an elaidic acid moiety and inhibits growth of gemcitabine-sensitive cells but not cytarabine-resistant or gemcitabine-resistant cells .


Synthesis Analysis

Gemcitabine elaidate is converted into its active metabolites difluorodeoxycytidine di- and tri-phosphate (dFdCDP and dFdCTP) by deoxycytidine kinase upon hydrolysis intracellularly by esterases . The synthesis of gemcitabine elaidate involves chemical modification by conjugation with cell-penetrating peptides .


Molecular Structure Analysis

The molecular formula of Gemcitabine elaidate is C27H43F2N3O5 . The exact mass is 527.32 and the molecular weight is 527.644 .


Chemical Reactions Analysis

Gemcitabine elaidate is a prodrug that is transformed into its active metabolites. These metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumour growth and promoting apoptosis of malignant cells . The gemcitabine reaction pathway has been recently investigated .


Physical And Chemical Properties Analysis

Gemcitabine elaidate has a density of 1.2±0.1 g/cm3, a boiling point of 631.4±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.2 mmHg at 25°C . Its molar refractivity is 136.2±0.5 cm3 .

Aplicaciones Científicas De Investigación

Pancreatic Cancer Treatment

Gemcitabine elaidate: has been studied for its efficacy in treating pancreatic cancer , particularly in cases with KRAS mutations . It has shown promise in combination therapy with ONC201 , a dual PI3K/AKT and MEK pathway inhibitor, to overcome chemoresistance and enhance T-cell tumor surveillance .

Enhanced Stability and Delivery

As a prodrug, Gemcitabine elaidate is designed to be more metabolically stable than its parent compound. It enters cells via passive diffusion, which can be advantageous in tumors with variable expression of human equilibrative nucleoside transporter-1 (hENT-1) receptors .

Combination Therapy

The combination of Gemcitabine elaidate with other therapeutic agents, such as ONC201 , has been shown to prevent neoplastic proliferation and induce apoptosis by blocking the AKT/ERK pathways .

Nanoliposome Formulation

Researchers have explored the use of palmitoyl carnitine-anchored nanoliposomes for the delivery of Gemcitabine elaidate to pancreatic cancer cells. This approach aims to improve pharmacokinetics and target tumor neovasculature specifically .

Inhibition of Angiogenesis

Gemcitabine elaidate, when delivered through nanoliposomes, has demonstrated potential in inhibiting angiogenesis, which is the formation of new blood vessels that tumors need to grow .

Overcoming Drug Resistance

The lipophilic nature of Gemcitabine elaidate allows for hENT1-independent intracellular delivery, which could be a significant advantage in overcoming drug resistance mechanisms in cancer cells .

Clinical Trials

Gemcitabine elaidate has been used in clinical trials studying its effectiveness in treating various types of cancers, including solid tumors , lung cancer , non-small-cell lung cancer , and metastatic pancreatic adenocarcinoma .

Cellular Viability and Tubulogenesis

Studies have indicated that Gemcitabine elaidate significantly affects cellular viability and tubulogenesis, which is the growth of new tubular structures, compared to standard Gemcitabine treatments .

Safety and Hazards

Gemcitabine elaidate may cause skin irritation, genetic defects, and may damage fertility or the unborn child . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Direcciones Futuras

Gemcitabine is being repurposed to have better anticancer effects . Two methods were discussed that could improve the anticancer effect of gemcitabine. The first is a chemical modification by conjugation with cell-penetrating peptides. The other method is combining gemcitabine with repurposed drugs .

Mecanismo De Acción

Target of Action

Gemcitabine elaidate, also known as CP-4126 or CO-101, is a lipid-drug conjugate of gemcitabine . The primary targets of gemcitabine elaidate are the same as those of gemcitabine, which include deoxycytidine kinase (dCK) and ribonucleotide reductase (RR) . These enzymes play crucial roles in DNA synthesis and repair, making them important targets for anticancer therapies .

Mode of Action

Gemcitabine elaidate is a prodrug that is hydrolyzed by esterases in plasma and within tumor cells to form gemcitabine . Once inside the cell, gemcitabine is phosphorylated by deoxycytidine kinase to form its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . On the other hand, dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis .

Biochemical Pathways

The action of gemcitabine elaidate affects several biochemical pathways. The inhibition of ribonucleotide reductase by dFdCDP depletes the cells’ deoxyribonucleotide (dNTP) pools, disrupting DNA synthesis . The incorporation of dFdCTP into DNA leads to DNA strand termination, which triggers apoptosis . Furthermore, gemcitabine elaidate has been shown to inhibit the PI3K/AKT and MEK signaling pathways, which are often activated in cancer cells .

Pharmacokinetics

Gemcitabine elaidate follows dose-dependent kinetics, with maximum plasma concentrations occurring at the end of the infusion . As a lipid-drug conjugate, gemcitabine elaidate is designed to circumvent resistance to gemcitabine related to the human equilibrative nucleoside transporter 1 (hENT1) . This allows for improved bioavailability and stability compared to gemcitabine .

Result of Action

The molecular and cellular effects of gemcitabine elaidate’s action include the disruption of DNA synthesis, induction of apoptosis, and inhibition of oncogenic signaling pathways . These effects can lead to the inhibition of tumor growth and the death of cancer cells .

Action Environment

The action, efficacy, and stability of gemcitabine elaidate can be influenced by various environmental factors. For instance, the expression levels of enzymes such as esterases, which convert gemcitabine elaidate into gemcitabine, can affect the drug’s action . Additionally, the presence of certain mutations, such as KRAS mutations commonly found in pancreatic cancer, can influence the drug’s efficacy . Lastly, the drug’s stability can be affected by metabolic processes in the liver and other tissues .

Propiedades

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSNRGIEVBPRB-QDDPNBLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175308
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemcitabine elaidate

CAS RN

210829-30-4
Record name Gemcitabine elaidate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemcitabine elaidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCITABINE ELAIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemcitabine elaidate
Reactant of Route 2
Reactant of Route 2
Gemcitabine elaidate
Reactant of Route 3
Gemcitabine elaidate
Reactant of Route 4
Gemcitabine elaidate
Reactant of Route 5
Gemcitabine elaidate
Reactant of Route 6
Gemcitabine elaidate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.